chemical structure of 3,4-dihydro-2H-pyridine-1-carbaldehyde
chemical structure of 3,4-dihydro-2H-pyridine-1-carbaldehyde
An In-Depth Technical Guide to the Chemical Structure of 3,4-Dihydro-2H-pyridine-1-carbaldehyde
Abstract
This technical guide provides a comprehensive examination of 3,4-dihydro-2H-pyridine-1-carbaldehyde (also known as 1-formyl-1,2,3,4-tetrahydropyridine), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While direct literature on this specific molecule is sparse, its structural motifs—the cyclic enamide and the dihydropyridine core—are prevalent in a vast array of pharmacologically active agents and natural products. This document synthesizes information from analogous structures and established chemical principles to offer a detailed analysis of its structure, predictive spectroscopic profile, plausible synthetic strategies, and potential applications for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices and the inherent reactivity of this scaffold, positioning it as a valuable, albeit under-explored, building block for novel chemical entities.
Introduction: The Significance of the Dihydropyridine Scaffold
Nitrogen-containing heterocycles are the cornerstone of modern pharmacology. Among these, the pyridine and dihydropyridine scaffolds are particularly prominent, forming the core of numerous FDA-approved drugs for conditions ranging from cardiovascular disease to cancer and HIV/AIDS. The compound 3,4-dihydro-2H-pyridine-1-carbaldehyde belongs to this privileged class of molecules. Structurally, it is a cyclic enamide, a functional group known for its unique reactivity and utility in organic synthesis.
The partial saturation of the pyridine ring in this molecule offers conformational flexibility compared to its aromatic counterpart, while the N-formyl group provides a reactive handle for further chemical elaboration. These features make it an attractive intermediate for accessing more complex piperidine and pyridine derivatives, which are crucial in drug design.[1] This guide aims to provide a robust technical foundation for understanding and utilizing this versatile chemical entity.
Part 1: Structural Elucidation and Physicochemical Properties
Molecular Structure and Isomerism
The IUPAC name for the target molecule is 1,2,3,4-tetrahydropyridine-1-carbaldehyde . It consists of a six-membered dihydropyridine ring where the nitrogen atom is substituted with a formyl (-CHO) group, and a double bond exists between C5 and C6.
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Key Structural Features:
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Enamide Moiety: The N-C=C system defines its character as an enamide. This functional group partakes in unique resonance, influencing the reactivity of both the nitrogen and the double bond.
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Formyl Group: The aldehyde functionality is a versatile electrophilic site, amenable to a wide range of nucleophilic additions and reductive aminations.
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Chirality: The molecule itself is achiral. However, substitution at the C2, C3, or C4 positions can introduce stereocenters, a critical consideration in drug design.[2]
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It is structurally isomeric with N-formylpiperidine, a fully saturated and widely used polar aprotic solvent and formylating agent.[3][4] The presence of the endocyclic double bond in 3,4-dihydro-2H-pyridine-1-carbaldehyde dramatically alters its electronic properties and chemical reactivity.
Predicted Physicochemical Properties
Due to the lack of extensive experimental data for this specific compound, the following properties are estimated based on its structure and comparison with related molecules like N-formylpiperidine.
| Property | Predicted Value / Description | Reference Analogue |
| Molecular Formula | C₆H₉NO | N-Formylpiperidine (C₆H₁₁NO)[3] |
| Molecular Weight | 111.14 g/mol | N-Formylpiperidine (113.16 g/mol )[4] |
| Appearance | Expected to be a colorless to pale yellow liquid | N-Formylpiperidine[3] |
| Boiling Point | Estimated ~200-220 °C | N-Formylpiperidine (222 °C)[4] |
| Solubility | Likely soluble in water and common organic solvents | N-Formylpiperidine[3] |
| pKa (Conjugate Acid) | Estimated to be lower than that of piperidine due to the electron-withdrawing nature of the formyl group and the sp² hybridization within the ring. | N-Formylpiperidine (-0.44, predicted)[3] |
Predictive Spectroscopic Profile
The unambiguous characterization of novel compounds is fundamental.[5] The following is a predictive analysis of the key spectroscopic signatures for 3,4-dihydro-2H-pyridine-1-carbaldehyde, derived from data on analogous dihydropyridones, tetrahydropyridines, and other heterocyclic aldehydes.[2][6][7]
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¹H NMR Spectroscopy:
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Formyl Proton (CHO): A singlet expected around δ 8.0-8.5 ppm.
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Olefinic Protons (H5, H6): Two distinct signals in the vinyl region (δ 4.5-7.0 ppm). H6, being adjacent to the nitrogen, would likely be further downfield.
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Aliphatic Protons (H2, H3, H4): Multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on C2 (adjacent to N) would be the most deshielded.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A signal expected in the range of δ 160-165 ppm.
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Olefinic Carbons (C5, C6): Two signals expected between δ 100-140 ppm.
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Aliphatic Carbons (C2, C3, C4): Signals expected in the δ 20-50 ppm range.
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): Expected at m/z = 111.
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Key Fragmentation: A likely initial fragmentation would be the loss of the formyl group (•CHO, 29 Da) to give a fragment at m/z = 82. Further fragmentation would involve the breakdown of the dihydropyridine ring.[8]
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Part 2: Synthesis and Reactivity
The synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde is not widely reported, necessitating the design of logical synthetic routes based on established methodologies.
Proposed Synthetic Strategy: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and mild method for the formylation of electron-rich compounds.[9][10] While typically used on aromatic systems, its application to a suitable piperidine precursor is a plausible approach. The key is the generation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide source (like N-formylpiperidine or DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11][12]
Rationale: This approach leverages a well-understood, high-yielding formylation reaction. The challenge lies in achieving selective formylation at the nitrogen of a partially saturated piperidine precursor without side reactions. A more direct approach would be the formylation of 1,2,3,4-tetrahydropyridine.
Experimental Protocol (Hypothetical):
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Reagent Preparation: To a cooled (0 °C) solution of a suitable solvent (e.g., dichloromethane), add phosphorus oxychloride (1.1 eq) dropwise to N,N-dimethylformamide (DMF, 3.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.
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Substrate Addition: Add a solution of 1,2,3,4-tetrahydropyridine (1.0 eq) in the same solvent to the pre-formed reagent at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Workup: Carefully quench the reaction by pouring it onto crushed ice and neutralizing with an aqueous base (e.g., NaHCO₃ or NaOH solution).
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Key Reactivity Profile
The dual functionality of the enamide group dictates the molecule's reactivity.
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Reactions at the Carbonyl Group: The formyl group is a classic electrophile. It can react with Grignard or organolithium reagents to yield secondary alcohols.[3] Reductive amination protocols would also be applicable, providing a route to N-substituted piperidine derivatives.
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Reactions at the Enamine Double Bond: The C5-C6 double bond is electron-rich due to the nitrogen lone pair, making it susceptible to attack by electrophiles. This allows for functionalization of the ring system. It can also undergo reduction (e.g., via catalytic hydrogenation) to yield the saturated N-formylpiperidine.
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Hydrolysis: Under acidic or basic conditions, the enamide can be hydrolyzed to yield an amino-aldehyde, which may exist in equilibrium with a cyclic hemiaminal or undergo further reactions.
Caption: Key reactivity pathways of the title compound.
Part 3: Applications in Drug Discovery and Development
The true value of 3,4-dihydro-2H-pyridine-1-carbaldehyde lies in its potential as a versatile synthetic intermediate.
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Scaffold for Bioactive Molecules: The dihydropyridine core is a "privileged structure" in medicinal chemistry.[6][13] This molecule can serve as a starting point for the synthesis of novel analogues of known drugs like nifedipine or amlodipine, potentially leading to compounds with improved pharmacokinetic profiles or novel biological activities.[14][15]
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Access to Piperidine Derivatives: Piperidine is one of the most common heterocyclic rings found in pharmaceuticals. The controlled reduction and functionalization of 3,4-dihydro-2H-pyridine-1-carbaldehyde provide a direct and flexible route to a wide range of substituted piperidines, which are valuable for building libraries of compounds for high-throughput screening.[16][17]
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Precursor for Fused Heterocycles: The inherent reactivity of the enamide and formyl groups can be exploited in tandem reactions or intramolecular cyclizations to construct more complex, fused heterocyclic systems. Such structures are of great interest for targeting complex biological receptors.
Part 4: Safety and Handling
While no specific toxicological data exists for 3,4-dihydro-2H-pyridine-1-carbaldehyde, prudent laboratory practices should be followed based on its structural similarity to other N-formylated amines and heterocyclic compounds.[18]
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Potential Hazards:
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Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to minimize inhalation of vapors.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and sources of ignition.[3]
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Conclusion
3,4-Dihydro-2H-pyridine-1-carbaldehyde represents a molecule of significant synthetic potential. Its structure combines the pharmacologically relevant dihydropyridine core with the versatile reactivity of a cyclic enamide and a formyl group. While not a widely studied compound in its own right, this guide has established a strong theoretical and practical foundation for its investigation. By leveraging predictive spectroscopic analysis, proposing logical synthetic pathways like the Vilsmeier-Haack reaction, and outlining its potential reactivity, we position this compound as a valuable tool for researchers engaged in the synthesis of novel nitrogen-containing heterocycles for drug discovery and materials science. Further experimental validation of the principles discussed herein is warranted and promises to unlock new avenues in synthetic chemistry.
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